5-acetyl-2,3-dihydro-1H-pyrrolizine
Overview
Description
5-Acetyl-2,3-dihydro-1H-pyrrolizine is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . It belongs to the class of pyrrolizines, which are characterized by a pyrrole ring fused to a pyrrolidine ring . This compound has been detected in various foods and is known for its medicinal properties .
Preparation Methods
The synthesis of 5-acetyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction produces 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired compound. Another method involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
5-Acetyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Acetyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential medicinal properties, including its use as an anti-inflammatory agent . In medicine, it is being investigated for its potential to treat various diseases, including cancer . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 5-acetyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets involved in cell signaling and regulation .
Comparison with Similar Compounds
5-Acetyl-2,3-dihydro-1H-pyrrolizine can be compared with other similar compounds, such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine and ketorolac . These compounds share a similar pyrrolizine structure but differ in their substituents and specific properties. For example, ketorolac is a well-known nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory and analgesic effects . The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCEJHRUVCUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2N1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335717 | |
Record name | 5-acetyl-2,3-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55041-85-5 | |
Record name | 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55041-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetyl-2,3-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45.5 °C | |
Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-acetyl-2,3-dihydro-1H-pyrrolizine in food chemistry?
A1: this compound is a significant compound in food chemistry as it contributes to the aroma profile of cooked foods. It forms during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This compound is particularly relevant to foods containing L-proline and D-glucose, such as baked goods, roasted coffee, and cooked meat. Understanding its formation and sensory properties can help food scientists tailor flavor profiles and enhance the sensory appeal of food products.
Q2: How is this compound formed?
A: The formation of this compound is a result of the Maillard reaction between L-proline and D-glucose when heated together. [] While the exact mechanism is complex, it involves a series of steps including condensation, cyclization, and rearrangements. Further research is needed to fully elucidate the detailed reaction pathway and the influence of factors such as temperature, pH, and water activity on the formation of this compound.
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